molecular formula C14H12N2O4 B5373535 (5E)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

(5E)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE

Cat. No.: B5373535
M. Wt: 272.26 g/mol
InChI Key: ROXGXKXPDDXREL-JXMROGBWSA-N
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Description

(5E)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE is a complex organic compound characterized by its unique structure, which includes a methoxy group, a prop-2-yn-1-yloxy group, and an imidazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde with imidazolidine-2,4-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The imidazolidine-2,4-dione core can be reduced to form imidazolidine derivatives.

    Substitution: The prop-2-yn-1-yloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group may yield 3-methoxy-4-(prop-2-yn-1-yloxy)benzoic acid, while reduction of the imidazolidine-2,4-dione core may produce imidazolidine derivatives.

Scientific Research Applications

(5E)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (5E)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

    1-Methoxy-4-(prop-2-yn-1-yloxy)benzene: Shares the prop-2-yn-1-yloxy group but lacks the imidazolidine-2,4-dione core.

    3-Methoxy-4-(prop-2-yn-1-yloxy)benzoic acid: Similar structure but with a carboxylic acid group instead of the imidazolidine-2,4-dione core.

Uniqueness

The uniqueness of (5E)-5-{[3-METHOXY-4-(PROP-2-YN-1-YLOXY)PHENYL]METHYLIDENE}IMIDAZOLIDINE-2,4-DIONE lies in its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications, offering opportunities for the development of new materials and pharmaceuticals.

Properties

IUPAC Name

(5E)-5-[(3-methoxy-4-prop-2-ynoxyphenyl)methylidene]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O4/c1-3-6-20-11-5-4-9(8-12(11)19-2)7-10-13(17)16-14(18)15-10/h1,4-5,7-8H,6H2,2H3,(H2,15,16,17,18)/b10-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXGXKXPDDXREL-JXMROGBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=O)N2)OCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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